molecular formula C22H23N3O B1177639 N,N-bis(1H-indol-4-ylmethyl)butanamide

N,N-bis(1H-indol-4-ylmethyl)butanamide

Cat. No.: B1177639
M. Wt: 345.446
InChI Key: JIKNUZBLPNMUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(1H-indol-4-ylmethyl)butanamide is a synthetic bis-indole derivative offered for research purposes. Indole derivatives are a prominent area of investigation in medicinal chemistry due to their wide spectrum of biological activities . The indole nucleus is a privileged scaffold in pharmacology, known for its ability to bind with high affinity to multiple receptors, making it a valuable structure for developing new therapeutic agents . Researchers are particularly interested in bis-indole compounds and their potential biological effects . The specific research applications and biological profile of this compound are currently under investigation. As with many novel indole-based compounds, it may hold potential for exploration in various research pathways. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.446

IUPAC Name

N,N-bis(1H-indol-4-ylmethyl)butanamide

InChI

InChI=1S/C22H23N3O/c1-2-5-22(26)25(14-16-6-3-8-20-18(16)10-12-23-20)15-17-7-4-9-21-19(17)11-13-24-21/h3-4,6-13,23-24H,2,5,14-15H2,1H3

InChI Key

JIKNUZBLPNMUBG-UHFFFAOYSA-N

SMILES

CCCC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

a. N,N-bis(phenacyl)aniline
  • Structure : Contains two phenacyl (aromatic ketone) groups attached to an aniline nitrogen.
  • Synthesis: Prepared via ultrasound-mediated alkylation of aniline with α-bromoacetophenone under solvent-free conditions, achieving higher yields (70–85%) compared to traditional methods requiring organic solvents and longer reaction times .
  • Applications : Serves as a precursor for heterocycles like indoles and triazepines .
b. N,N-bis(2,3-epoxypropyl)aniline
  • Structure : Features two epoxypropyl groups on an aniline nitrogen.
  • Properties: Not classified as a persistent, bioaccumulative, or toxic (PBT) substance, making it relatively environmentally benign .
  • Applications : Likely used in epoxy resin formulations or crosslinking agents.
c. Pharmaceutical Impurities: Acebutolol Derivatives
  • Examples: Imp. G(EP): N,N'-[[(1-Methylethyl)imino]-bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]dibutanamide Imp. H(EP): N,N'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide
  • Synthesis : Derived from acebutolol, a β-blocker, these impurities form during drug manufacturing.
  • Relevance : Highlight the importance of bis-amide structures in pharmaceutical quality control .

Key Comparative Data

Compound Name Core Structure Synthesis Method Yield/Notes Applications Reference
N,N-bis(1H-indol-4-ylmethyl)butanamide Bis-indolylmethyl amide Not specified (hypothetical) Likely moderate to high Potential bioactive compound
N,N-bis(phenacyl)aniline Bis-phenacyl aniline Ultrasound, solvent-free 70–85% Heterocycle precursor
N,N-bis(2,3-epoxypropyl)aniline Bis-epoxypropyl aniline Traditional alkylation Not specified Epoxy resins
Acebutolol Imp. G(EP) Dibutanamide derivative Pharmaceutical synthesis Controlled impurity (50mg scale) Quality control standards

Functional and Reactivity Differences

  • Indole vs. Phenacyl Groups: The indole moiety in this compound may confer bioactivity (e.g., antioxidant or receptor-binding properties) absent in non-aromatic analogs like N,N-bis(2,3-epoxypropyl)aniline.
  • Amide vs. Epoxy Backbones : Bis-amide compounds (e.g., acebutolol impurities) are more stable under physiological conditions compared to epoxy-containing analogs, which are reactive crosslinkers .
  • Synthetic Efficiency : Ultrasound-mediated methods (as in N,N-bis(phenacyl)aniline) offer greener, higher-yield routes compared to traditional solvent-based syntheses .

Q & A

Q. What are the established synthetic routes for N,N-bis(1H-indol-4-ylmethyl)butanamide, and how is structural confirmation achieved?

The synthesis of bisamide derivatives typically involves coupling indole-containing amines with activated carbonyl intermediates. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, followed by purification via column chromatography . Structural confirmation is achieved using 1^1H NMR to identify indole NH protons (δ ~10-12 ppm) and methylene bridges (δ ~3.5-4.5 ppm), alongside LC-MS to verify molecular ion peaks and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To resolve indole aromatic protons, methylene linkages, and amide carbonyl signals (δ ~165-175 ppm for carbonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
  • FT-IR : To identify N-H stretches (~3200-3400 cm1^{-1}) and amide C=O vibrations (~1640-1680 cm1^{-1}) .

Advanced Research Questions

Q. How can conformational dynamics of This compound be analyzed experimentally and computationally?

  • NMR Studies : Variable-temperature (VT) NMR detects rotational barriers in amide bonds and indole stacking interactions. NOESY/ROESY experiments map spatial proximity between indole protons and methylene groups .
  • Computational Methods : Molecular mechanics (MM2) or density functional theory (DFT) simulations optimize ground-state conformers and predict thermodynamic stability .

Q. What strategies address discrepancies between experimental data and computational models for this compound?

Discrepancies in bond angles or torsional energies can arise from solvent effects or incomplete basis sets in simulations. Mitigation includes:

  • Explicit solvent modeling in DFT/MD studies.
  • Cross-validation with X-ray crystallography (if crystals are obtained) using SHELXL for refinement .
  • Revisiting NMR assignments to rule out misinterpretation of overlapping signals .

Q. How can researchers investigate the biological activity of this compound?

While direct data on this compound is limited, related indole bisamides show antimicrobial and anticancer activity. Methodological approaches include:

  • In vitro assays : MTT assays for cytotoxicity, agar diffusion for antimicrobial screening .
  • Structure-Activity Relationship (SAR) : Modifying indole substituents or amide chain length to assess potency changes .
  • Molecular docking : Predicting interactions with targets like DNA topoisomerases or kinase enzymes .

Methodological Challenges

Q. What are the key challenges in optimizing synthetic yield for This compound?

  • Side Reactions : Indole NH groups may undergo undesired alkylation; protecting groups (e.g., Boc) are recommended .
  • Purification : Polar byproducts require gradient elution in chromatography.
  • Scale-up : Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency and workup .

Q. How can researchers resolve overlapping signals in NMR spectra of this compound?

  • Use 13^{13}C DEPT or HSQC to correlate ambiguous protons with carbons.
  • Apply 2D NOESY to identify through-space interactions between indole and methylene groups .

Data Interpretation

Q. What analytical approaches validate the stability of This compound under physiological conditions?

  • HPLC Stability Studies : Incubate the compound in buffer (pH 7.4) and monitor degradation via peak area changes over time .
  • Mass Spectrometry : Detect hydrolysis products (e.g., free indole derivatives) .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or supramolecular assemblies?

The indole NH and amide groups offer coordination sites for metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}). Experimental steps include:

  • Solvothermal synthesis with metal salts.
  • Characterization via PXRD and BET surface area analysis .

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